15-Keto travoprost

Description

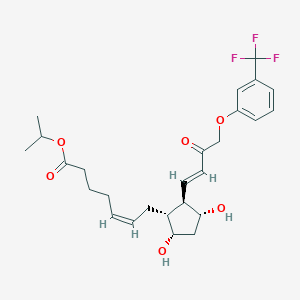

Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDDYCRRTVADFZ-OHDKTVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404830-45-1 | |

| Record name | 15-Keto travoprost | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404830451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,13E)-(9S,11R)-9,11-Dihydroxy-(+)-15-oxo-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-KETO TRAVOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U2P9U9Z66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

15-Keto travoprost mechanism of action

An In-depth Technical Guide on the Mechanism of Action of 15-Keto Travoprost

Introduction

Travoprost is a highly potent, synthetic prostaglandin F2α (PGF2α) analog used as a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] It is administered as an isopropyl ester prodrug, which facilitates its penetration through the cornea.[1][3] Following administration, corneal esterases rapidly hydrolyze travoprost into its biologically active free acid, travoprost acid (also known as fluprostenol).[3] This active form is a full agonist with high selectivity and affinity for the prostaglandin F (FP) receptor.

The primary mechanism for IOP reduction by travoprost acid involves enhancing the outflow of aqueous humor, predominantly through the uveoscleral pathway. Systemically, travoprost free acid is further metabolized into inactive forms, including the 15-keto derivative, 15-keto travoprost, through oxidation of the 15-hydroxyl group. This guide provides a detailed examination of the metabolic pathway of travoprost and the well-established mechanism of action of its active acid form, and it contextualizes the role and activity of its metabolite, 15-keto travoprost.

Metabolism of Travoprost

Travoprost undergoes a two-step metabolic process in the eye. The initial and most critical step is the de-esterification of the travoprost prodrug to its active free acid. This acid is then subject to further oxidation to form the 15-keto metabolite.

Core Mechanism of Action: FP Receptor Activation

The therapeutic effect of travoprost is mediated by its active metabolite, travoprost acid, which acts as a selective agonist at the FP receptor. FP receptors are G-protein coupled receptors (GPCRs) found in various ocular tissues, including the ciliary muscle and trabecular meshwork.

Signaling Pathway

Activation of the FP receptor by travoprost acid initiates a downstream signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic Ca2+ concentration. This cascade ultimately results in the modulation of cellular processes that regulate aqueous humor outflow.

Physiological Effects

The primary physiological effect of FP receptor activation is the enhancement of aqueous humor outflow through the uveoscleral pathway. This is achieved by remodeling the extracellular matrix within the ciliary muscle. The signaling cascade leads to an increased expression of matrix metalloproteinases (MMPs), which are enzymes that degrade components of the extracellular matrix, such as collagen. This degradation reduces the hydraulic resistance within the uveoscleral tissues, facilitating the drainage of aqueous humor and thereby lowering IOP. While the principal effect is on uveoscleral outflow, some studies suggest a secondary effect on the trabecular meshwork outflow as well.

Pharmacological Profile of 15-Keto Travoprost

15-keto travoprost is a metabolite of travoprost acid. It is formed via the oxidation of the hydroxyl group at the carbon-15 position, a reaction likely catalyzed by 15-hydroxyprostaglandin dehydrogenase. Based on metabolic studies of similar prostaglandins, this conversion generally results in a biologically inactive or significantly less active compound with respect to FP receptor activation and IOP reduction. While some commercial sources note a stimulatory effect on eyelash growth, its mechanism in this context is not well-defined. Currently, 15-keto travoprost is primarily considered an inactive metabolite in the context of glaucoma therapy and may be found as an impurity in travoprost preparations.

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of travoprost acid and other prostaglandin analogs for the human FP receptor. This data highlights the high affinity and selectivity of travoprost acid. Quantitative data for 15-keto travoprost is not available in the cited literature, consistent with its characterization as an inactive metabolite.

Table 1: Prostaglandin Receptor Subtype Binding Affinities (Ki, nM)

| Compound | FP | DP | EP1 | EP3 | EP4 | IP | TP |

|---|---|---|---|---|---|---|---|

| Travoprost Acid | 35 | 52,000 | 9,540 | 3,501 | 41,000 | >90,000 | 121,000 |

| Latanoprost Acid | 98 | >100,000 | 11,000 | 1,440 | 100,000 | >100,000 | >100,000 |

| Bimatoprost Acid | 83 | >100,000 | 95 | 387 | >100,000 | >100,000 | >100,000 |

Data sourced from Sharif et al., 2003.

Table 2: Agonist Potency (EC50, nM) at the Cloned Human Ciliary Body FP Receptor

| Compound | EC50 (nM) |

|---|---|

| Travoprost Acid | 3.2 ± 0.6 |

| Travoprost (Prodrug) | 42.3 ± 6.7 |

| Latanoprost Acid | 54.6 ± 12.4 |

| Bimatoprost Acid | 5.8 ± 2.6 |

| Bimatoprost (Amide) | 694 ± 293 |

Data sourced from Sharif et al., 2002.

Experimental Protocols

The characterization of compounds like 15-keto travoprost involves a series of in-vitro and in-vivo experiments to determine receptor affinity, functional activity, and physiological effects.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the FP receptor.

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human FP receptor are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

-

Binding Reaction: The cell membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled test compound (e.g., 15-keto travoprost).

-

Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid vacuum filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol 2: Phosphoinositide (PI) Turnover Functional Assay

This protocol measures the functional potency (EC50) of a compound by quantifying its ability to stimulate the FP receptor's signaling cascade.

-

Cell Culture and Labeling: Cells expressing the FP receptor (e.g., human ciliary body cells) are cultured in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.

-

Compound Stimulation: The cells are washed and then incubated with varying concentrations of the test agonist (e.g., 15-keto travoprost) in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, allowing inositol phosphates (IPs) to accumulate.

-

Extraction of IPs: The incubation is stopped, and the cells are lysed. The soluble fraction containing the accumulated [3H]-IPs is separated.

-

Purification and Quantification: The [3H]-IPs are isolated from the cell lysate using anion-exchange chromatography. The radioactivity of the eluted IP fraction is quantified by liquid scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting the amount of [3H]-IPs accumulated against the concentration of the test compound. The EC50 value, representing the concentration that produces 50% of the maximal response, is determined from this curve.

Protocol 3: Measurement of Uveoscleral Outflow in an Animal Model

This protocol describes an invasive method to directly measure the effect of a test compound on uveoscleral outflow.

Conclusion

The mechanism of action of travoprost in reducing intraocular pressure is well-established and is mediated by its active metabolite, travoprost acid. This potent and selective FP receptor agonist enhances uveoscleral outflow by remodeling the extracellular matrix of the ciliary muscle. In contrast, its metabolite, 15-keto travoprost, is formed through oxidation and is considered biologically inactive with respect to IOP-lowering effects. While quantitative pharmacological data for 15-keto travoprost is lacking in the scientific literature, its role in the metabolic cascade is understood as the terminal step leading to an inactive compound. Further research would be necessary to fully characterize any other potential biological activities of 15-keto travoprost, such as its purported effects on eyelash growth.

References

The Biological Activity of 15-Keto Travoprost: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Keto travoprost is a significant metabolite of travoprost, a potent prostaglandin F2α analog utilized in the management of glaucoma and ocular hypertension. While travoprost undergoes rapid hydrolysis to its active form, travoprost acid, subsequent oxidation at the C15 position yields 15-Keto travoprost. This transformation from a hydroxyl to a keto group at this position is generally associated with a reduction in binding affinity for the prostaglandin F (FP) receptor. However, evidence suggests that 15-Keto travoprost retains sufficient biological activity to elicit physiological responses, including a sustained, albeit weaker, hypotensive effect in the eye and a stimulatory effect on eyelash growth.[1] This technical guide provides a comprehensive overview of the known biological activities of 15-Keto travoprost, detailing its interaction with the FP receptor, its impact on intracellular signaling, and the experimental methodologies used to characterize its function. Due to the limited availability of direct quantitative data for 15-Keto travoprost, this guide incorporates data from its parent compound, travoprost acid, and the analogous metabolite, 15-keto latanoprost, to provide a robust comparative framework.

Receptor Binding Affinity

The primary molecular target of travoprost and its metabolites is the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding affinity of a ligand for its receptor is a critical determinant of its biological potency.

Qualitative Assessment of 15-Keto Travoprost

The presence of a keto group at the C15 position, as in 15-Keto travoprost, generally leads to a decreased binding affinity for the FP receptor compared to the corresponding 15-hydroxyl compound.[1] Nevertheless, it is reported to retain enough affinity to produce a weak but sustained hypotensive response.[1] Patent literature concerning the related compound, 15-keto latanoprost acid, indicates that it is at least tenfold less potent than its parent compound, latanoprost acid, at the FP receptor.[2]

Quantitative Binding Affinity of Travoprost Acid

To provide a benchmark for the parent compound's activity, the binding affinity of travoprost acid for the FP receptor has been characterized. These values, typically determined through competitive radioligand binding assays, are essential for understanding the potency of the active drug from which 15-Keto travoprost is derived.

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Source |

| Travoprost Acid | FP Receptor | Competitive Binding | [3H]-PGF2α | ~1 | [3] |

Table 1: Binding affinity of Travoprost Acid for the FP Receptor. Ki represents the inhibition constant, a measure of binding affinity.

Functional Activity

The functional activity of 15-Keto travoprost is demonstrated through its ability to elicit cellular responses following receptor binding. This is often quantified by measuring the compound's potency (EC50) in functional assays, such as intracellular calcium mobilization, and its efficacy in producing a physiological effect, such as the reduction of intraocular pressure (IOP).

Intracellular Calcium Mobilization

Activation of the Gq-coupled FP receptor by an agonist stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores. This increase in intracellular calcium concentration ([Ca2+]i) is a hallmark of FP receptor activation and can be measured to determine the functional potency of a ligand.

| Compound | Cell Line | Receptor | EC50 (nM) | Source |

| Travoprost Acid | A7r5 cells, 3T3 cells, cloned human ocular FP receptors | Rat, Mouse, Human FP | 17.5 - 37 |

Table 2: Functional Potency of Travoprost Acid in Intracellular Calcium Mobilization Assays. EC50 is the half-maximal effective concentration.

Ocular Hypotensive Effect

The primary therapeutic effect of travoprost and its active metabolites is the reduction of intraocular pressure (IOP). Studies on the analogous compound, 15-keto latanoprost, have demonstrated a significant and potent ocular hypotensive effect in monkeys with laser-induced glaucoma.

| Compound | Concentration | Animal Model | Maximum IOP Reduction (mean ± SEM) | Day of Maximum Effect | Source |

| 15-Keto Latanoprost | 0.0001% | Glaucomatous Monkey | 3.0 ± 0.3 mmHg (9%) | Day 5 | |

| 15-Keto Latanoprost | 0.001% | Glaucomatous Monkey | 7.6 ± 0.6 mmHg (23%) | Day 5 | |

| 15-Keto Latanoprost | 0.01% | Glaucomatous Monkey | 6.3 ± 0.4 mmHg (18%) | Day 5 | |

| Latanoprost (for comparison) | 0.005% | Glaucomatous Monkey | 6.6 ± 0.6 mmHg (20%) | Day 5 |

Table 3: Ocular Hypotensive Effect of 15-Keto Latanoprost in a Monkey Model of Glaucoma. The data indicates that 15-keto metabolites of prostaglandin analogs can be highly efficacious in reducing IOP.

Effect on Eyelash Growth

15-Keto travoprost has been observed to have a stimulatory effect on the growth and thickening of eyelashes. This biological activity is also associated with other prostaglandin F2α analogs and is believed to be mediated through the FP receptor.

Signaling Pathways

The biological effects of 15-Keto travoprost are initiated by its binding to the FP receptor, which triggers a cascade of intracellular signaling events.

Experimental Protocols

The characterization of the biological activity of 15-Keto travoprost involves standardized in vitro assays.

Radioligand Binding Assay for FP Receptor Affinity

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the FP receptor.

Protocol Outline:

-

Receptor Preparation: Membranes from cells stably expressing the human FP receptor are prepared and their protein concentration is determined.

-

Assay Setup: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and serial dilutions of 15-Keto travoprost. Control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled agonist) are included.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the concentration of 15-Keto travoprost. The IC50 (the concentration of 15-Keto travoprost that inhibits 50% of specific radioligand binding) is determined from this curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the FP receptor and trigger the release of intracellular calcium.

Protocol Outline:

-

Cell Culture: Cells endogenously or recombinantly expressing the FP receptor are seeded in a multi-well plate.

-

Dye Loading: The cells are incubated with a cell-permeable fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Inside the cell, esterases cleave the AM ester, trapping the fluorescent dye.

-

Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of 15-Keto travoprost are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: A dose-response curve is constructed by plotting the change in fluorescence against the concentration of 15-Keto travoprost. The EC50 value, representing the concentration that elicits a half-maximal response, is calculated from this curve.

Metabolism of Travoprost

Travoprost is an isopropyl ester prodrug that is rapidly hydrolyzed by corneal esterases to its biologically active free acid, travoprost acid. Travoprost acid is then metabolized through beta-oxidation of the alpha chain and oxidation of the 15-hydroxyl group to form 15-Keto travoprost. The metabolic fate of 15-Keto travoprost itself is not extensively documented in publicly available literature.

Conclusion

15-Keto travoprost, a primary metabolite of travoprost, demonstrates biological activity, albeit with a likely reduced potency compared to its parent compound, travoprost acid. Its ability to elicit a hypotensive response in the eye and stimulate eyelash growth confirms its interaction with the prostaglandin FP receptor and activation of downstream signaling pathways. While direct quantitative data on its receptor binding and functional potency are limited, comparative data from travoprost acid and 15-keto latanoprost provide a strong foundation for understanding its pharmacological profile. The experimental protocols detailed herein offer a roadmap for the further characterization of 15-Keto travoprost and other related prostaglandin metabolites, which may contribute to the overall therapeutic effects of their parent drugs and represent interesting molecules for further investigation in their own right.

References

In Vitro Metabolism of Travoprost to 15-Keto Travoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of travoprost, with a specific focus on its conversion to the 15-keto travoprost metabolite. This document details the metabolic pathways, enzymatic processes, and experimental protocols relevant to studying this transformation. Quantitative data from existing literature is summarized, and key experimental workflows and signaling pathways are visualized.

Introduction

Travoprost is a synthetic prostaglandin F2α analog used as an ocular hypotensive agent in the treatment of glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active free acid, travoprost free acid.[1] The systemic metabolism of travoprost free acid is a critical aspect of its pharmacokinetic profile and involves several key enzymatic reactions. One of the primary metabolic pathways is the oxidation of the 15-hydroxyl group to form 15-keto travoprost.[1] Understanding the in vitro kinetics of this metabolic step is essential for predicting in vivo clearance, potential drug-drug interactions, and overall disposition of the drug.

Metabolic Pathway of Travoprost

The metabolism of travoprost can be summarized in two main stages:

-

Hydrolysis: Travoprost is rapidly hydrolyzed by esterases, primarily in the cornea, to its active form, travoprost free acid.[1]

-

Systemic Metabolism of Travoprost Free Acid: Once in systemic circulation, travoprost free acid undergoes metabolism through several pathways, including:

This guide focuses on the third pathway, the formation of 15-keto travoprost.

Enzymology of 15-Keto Travoprost Formation

Quantitative Data

Specific kinetic parameters (Km and Vmax) for the in vitro metabolism of travoprost free acid to 15-keto travoprost are not extensively reported in the available scientific literature. However, data for the interaction of other prostaglandins with HPGD can provide an estimate of the enzyme's affinity and turnover rate. For example, the Km of prostaglandin E2 for purified human placental 15-hydroxyprostaglandin dehydrogenase has been reported to be 1 µM.

| Analyte | Matrix | Analytical Method | Reported Concentrations/Parameters | Citation |

| Travoprost Free Acid | Human Plasma | HPLC/MS/MS | 0.010-3.00 ng/mL (validated range) | |

| Prostaglandin E2 | Purified Enzyme | Spectrophotometric | Km = 1 µM (with human placental HPGD) | |

| 15-HETE | Purified Enzyme | Spectrophotometric | Km = 16 µM (with lung PGDH) |

Experimental Protocols

In Vitro Metabolism of Travoprost Free Acid using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of travoprost free acid in human liver microsomes.

Materials:

-

Travoprost free acid

-

Human liver microsomes (pooled)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Prepare stock solutions of travoprost free acid and the internal standard in a suitable solvent (e.g., DMSO or acetonitrile).

-

Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, MgCl2, and human liver microsomes. Pre-warm the mixture at 37°C.

-

Initiation: Add travoprost free acid to the incubation mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing the internal standard.

-

Sample Processing: Vortex the samples and centrifuge to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new tube or plate for analysis by a validated UPLC-MS/MS method to quantify the remaining travoprost free acid and the formation of 15-keto travoprost.

Analytical Method: UPLC-MS/MS for Travoprost Free Acid and 15-Keto Travoprost

A sensitive and specific UPLC-MS/MS method is required for the simultaneous quantification of travoprost free acid and 15-keto travoprost.

Chromatographic Conditions (Example):

-

Column: A reverse-phase column (e.g., C18) suitable for the separation of lipids.

-

Mobile Phase A: An aqueous solution with a modifier (e.g., 0.1% formic acid or 5 mM ammonium acetate).

-

Mobile Phase B: An organic solvent such as acetonitrile or methanol with a similar modifier.

-

Gradient Elution: A gradient program to ensure adequate separation of the analytes from matrix components.

-

Flow Rate: A typical flow rate for UPLC systems (e.g., 0.3-0.5 mL/min).

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic molecules like travoprost free acid.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both travoprost free acid and 15-keto travoprost, as well as the internal standard, to ensure selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Travoprost Free Acid | 457.2 | 161.0 |

| 15-Keto Travoprost | 499.2 (as [M+H]+) | 481.2, 319.2, 421.1 |

(Note: The precursor and product ions for 15-keto travoprost are derived from public database information and may need to be optimized experimentally.)

Visualizations

Metabolic Pathway and Mechanism of Action

The following diagram illustrates the conversion of the travoprost prodrug to its active form and subsequent metabolism, as well as the mechanism of action of travoprost free acid on the prostaglandin F receptor.

Caption: Metabolic activation of travoprost and its mechanism of action.

Experimental Workflow for In Vitro Metabolism Study

The following diagram outlines the key steps in a typical in vitro experiment to study the metabolism of travoprost free acid.

References

15-Keto Travoprost: A Technical Guide to its Role as a Biomarker in Travoprost Metabolism

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 15-keto travoprost as a key metabolite and potential biomarker for assessing the metabolism of travoprost, a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension.

Introduction to Travoprost and its Metabolism

Travoprost is an isopropyl ester prodrug administered topically as an ophthalmic solution.[1][2][3] Its primary function is to reduce intraocular pressure (IOP).[1][4] Upon administration, travoprost is absorbed through the cornea where it is rapidly hydrolyzed by esterases to its biologically active metabolite, travoprost free acid. This active form is a selective agonist for the prostaglandin FP receptor, which increases the outflow of aqueous humour and thereby lowers IOP.

Systemically, travoprost free acid undergoes extensive and rapid metabolism into inactive metabolites, making the free acid difficult to detect in plasma. Plasma concentrations of the free acid are often below the limit of quantification (0.01 ng/mL) within an hour of dosing. This presents a challenge for pharmacokinetic (PK) studies. Consequently, monitoring a more stable and abundant downstream metabolite, such as 15-keto travoprost, offers a promising strategy for accurately assessing the systemic exposure and metabolism of travoprost.

Metabolic Pathway of Travoprost

The metabolism of travoprost free acid occurs via several pathways common to endogenous prostaglandins:

-

Oxidation of the 15-hydroxyl group: This is a key step that converts the active travoprost free acid into its 15-keto metabolite, 15-keto travoprost free acid.

-

Beta-oxidation: The α (carboxylic acid) chain is shortened, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor analogs.

-

Reduction of the 13, 14 double bond.

The initial hydrolysis and subsequent oxidation are critical steps in the deactivation and clearance of the drug.

Quantitative Data on Travoprost Pharmacokinetics

Direct measurement of travoprost free acid in plasma is challenging due to its rapid elimination. The tables below summarize the available pharmacokinetic data for the active metabolite, which underscores the need for a more stable biomarker like 15-keto travoprost.

Table 1: Pharmacokinetic Parameters of Travoprost Free Acid in Adult Human Plasma

| Parameter | Value | Notes | Source(s) |

|---|---|---|---|

| Cmax (Maximum Concentration) | 0.018 ± 0.007 ng/mL (Range: 0.01 to 0.052 ng/mL) | Quantifiable in only ~1/3 of subjects. | |

| Tmax (Time to Cmax) | ~30 minutes | Reached quickly after administration. | |

| Terminal Half-Life (t½) | 45 minutes (Mean; Range: 17 to 86 minutes) | Estimated from subjects with quantifiable levels. |

| Quantification Limit (LOQ) | 0.01 ng/mL (10 pg/mL) | Levels are generally below this limit within 1 hour. | |

Table 2: Pharmacokinetic Parameters of Travoprost Free Acid in Pediatric Human Plasma

| Age Group | Mean Cmax (ng/mL) | Notes | Source(s) |

|---|---|---|---|

| 2 months to <3 years | 0.0471 ± 0.0105 | Plasma concentrations were generally low. | |

| 3 years to <12 years | 0.0258 ± 0.0128 | No accumulation of travoprost was observed. |

| 12 years to <18 years | 0.0109 ± 0.0005 | Undetectable in pre-dose samples. | |

Experimental Protocols for Metabolite Quantification

The quantification of travoprost and its metabolites, including 15-keto travoprost, in biological matrices like human plasma necessitates a highly sensitive and specific analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

A robust sample clean-up is essential to remove interfering substances from the plasma matrix.

-

Sample Pre-treatment: Spike a 1.0 mL plasma aliquot with a deuterated internal standard (e.g., tetradeuterated travoprost free acid) to correct for extraction variability.

-

Acidification: Acidify the sample with 0.1 M formic acid.

-

SPE Cartridge: Use a reversed-phase SPE cartridge (e.g., C18).

-

Loading & Washing: Load the pre-treated sample onto the conditioned cartridge. Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.

-

Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 1:1 methanol:water).

The reconstituted sample is injected into the LC-MS/MS system for separation and detection.

Table 3: Example LC-MS/MS Method Parameters for Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Chromatography | Ultra-High Performance Liquid Chromatography (UPLC/UHPLC) | |

| Column | Reversed-phase octadecylsilica (C18) | |

| Mobile Phase A | Aqueous solution with an acidic modifier (e.g., 0.02% formic acid in 5 mM ammonium acetate). | |

| Mobile Phase B | Acetonitrile/water (e.g., 95/5 v/v) with an acidic modifier. | |

| Elution | Gradient elution for optimal separation. | |

| Ionization Mode | Negative Ion Electrospray Ionization (ESI-). | |

| Detection Mode | Multiple Reaction Monitoring (MRM). | |

| Example MRM Transition (Travoprost Free Acid) | Precursor Ion [M-H]⁻: m/z 457 → Product Ion: m/z 161 (3-trifluoromethylphenolate). |

| Example MRM Transition (Internal Standard) | Precursor Ion [M-H]⁻: m/z 461 → Product Ion: m/z 161. | |

Note: While specific MRM transitions for 15-keto travoprost are not detailed in the provided search results, they would be determined via standard method development. The precursor ion for 15-keto travoprost free acid would be expected at [M-H]⁻, and a common product ion would likely be the stable 3-trifluoromethylphenolate fragment (m/z 161), similar to the parent acid.

Conclusion

The rapid metabolism of travoprost free acid poses significant challenges for its direct quantification in pharmacokinetic studies. 15-keto travoprost, a primary metabolite formed through the oxidation of the active free acid, represents a more stable and potentially more abundant analyte in systemic circulation. Developing and validating a sensitive LC-MS/MS assay for 15-keto travoprost can provide researchers and drug developers with a reliable biomarker to assess drug metabolism, systemic exposure, and patient compliance, thereby supporting both clinical and preclinical development programs for travoprost and related compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Travatan (Travoprost): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of 15-Keto Travoprost: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto travoprost is a significant metabolite of travoprost, a prostaglandin F2α analog widely used in the management of glaucoma and ocular hypertension. Travoprost itself is an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its biologically active free acid, which is a potent and selective agonist of the prostaglandin F receptor (FP receptor)[1][2][3][4][5]. The subsequent metabolism of travoprost free acid includes oxidation of the 15-hydroxyl group to form 15-Keto travoprost. While often considered a less active or inactive metabolite, emerging evidence suggests that 15-keto prostaglandin analogs can retain biological activity. This technical guide provides a comprehensive overview of the known pharmacology of 15-Keto travoprost, placed in the context of its parent compound, to support further research and drug development efforts.

Core Pharmacology

Mechanism of Action

Beyond its effects on intraocular pressure, 15-Keto travoprost has been shown to have a stimulatory effect on the growth and thickening of eyelashes. This effect is also thought to be mediated through prostanoid receptors located in the hair follicle, leading to a prolongation of the anagen (growth) phase of the hair cycle.

Pharmacodynamics

Quantitative pharmacodynamic data for 15-Keto travoprost are scarce. However, the activity of its parent compound, travoprost acid, has been well-characterized. Travoprost acid is a full and highly selective agonist at the FP receptor. The relative potency of 15-Keto travoprost is expected to be lower than that of travoprost acid.

Pharmacokinetics

Travoprost is administered as an isopropyl ester prodrug to enhance corneal penetration. Following topical administration, it is rapidly hydrolyzed by corneal esterases to the active travoprost free acid. Peak plasma concentrations of travoprost acid are typically observed within 30 minutes of dosing. The systemic half-life of travoprost acid is short, estimated to be around 45 minutes in humans, with plasma levels becoming undetectable within an hour of dosing.

The formation of 15-Keto travoprost occurs through the oxidation of the 15-hydroxyl group of travoprost free acid. Specific pharmacokinetic parameters for 15-Keto travoprost, such as its Cmax, Tmax, and elimination half-life, are not well-documented in publicly available literature. It is presumed to be a transient metabolite that is further broken down. The primary route of excretion for travoprost and its metabolites is via the kidneys.

Data Presentation

Table 1: Prostanoid Receptor Binding Affinities (Ki, nM) of Travoprost Acid

| Receptor | Travoprost Acid (Ki, nM) |

| FP | 3.2 - 17.5 |

| DP | >10,000 |

| EP1 | >10,000 |

| EP2 | >10,000 |

| EP3 | >10,000 |

| EP4 | >10,000 |

| IP | >10,000 |

| TP | >10,000 |

Data for travoprost acid is presented as a surrogate due to the lack of available data for 15-Keto travoprost. The affinity of 15-Keto travoprost for the FP receptor is expected to be lower than that of travoprost acid.

Table 2: Pharmacokinetic Parameters of Travoprost Acid in Humans (following topical ocular administration)

| Parameter | Value |

| Tmax (plasma) | ~30 minutes |

| Cmax (plasma) | < 25 pg/mL |

| Half-life (plasma) | ~45 minutes |

| Metabolism | Hydrolysis to free acid, followed by beta-oxidation and oxidation of the 15-hydroxyl group. |

| Excretion | Primarily renal |

Data for travoprost acid is presented as a surrogate due to the lack of available data for 15-Keto travoprost.

Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

Objective: To determine the binding affinity (Ki) of 15-Keto travoprost for the human FP receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human FP receptor (e.g., HEK293 cells). Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The final membrane preparation is resuspended in a suitable assay buffer.

-

Competitive Binding Assay: A fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled 15-Keto travoprost.

-

Incubation and Filtration: The incubation is carried out at a specified temperature and for a duration sufficient to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of 15-Keto travoprost that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro G-protein Activation Assay ([³⁵S]GTPγS Binding)

Objective: To assess the ability of 15-Keto travoprost to activate G-proteins via the FP receptor.

Methodology:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Conditions: Membranes are incubated with increasing concentrations of 15-Keto travoprost in the presence of [³⁵S]GTPγS and GDP.

-

Stimulation: Agonist binding to the FP receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

-

Termination and Detection: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The concentration of 15-Keto travoprost that produces 50% of the maximal stimulation (EC50) is determined.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency of 15-Keto travoprost in activating the FP receptor-mediated signaling pathway.

Methodology:

-

Cell Culture: Cells expressing the FP receptor are plated in multi-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Increasing concentrations of 15-Keto travoprost are added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

-

Data Analysis: The concentration of 15-Keto travoprost that elicits a half-maximal response (EC50) is calculated.

Mandatory Visualization

Caption: FP Receptor Signaling Pathway for 15-Keto Travoprost.

Caption: Workflow for FP Receptor Radioligand Binding Assay.

Conclusion

15-Keto travoprost is a key metabolite of the widely prescribed anti-glaucoma medication, travoprost. While detailed pharmacological data for 15-Keto travoprost are not as abundant as for its parent compound, the available evidence suggests it retains biological activity, contributing to both the IOP-lowering and eyelash growth-promoting effects of travoprost. The primary mechanism of action is likely through continued, albeit potentially weaker, agonism at the FP receptor. Further research is warranted to fully elucidate the specific binding affinities, pharmacokinetic profile, and potential for biased agonism of 15-Keto travoprost. Such studies will provide a more complete understanding of the overall therapeutic effect of travoprost and could inform the development of future prostaglandin analogs with optimized metabolic profiles and therapeutic indices.

References

- 1. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Travoprost? [synapse.patsnap.com]

- 3. Travoprost - Wikipedia [en.wikipedia.org]

- 4. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 15-Keto Travoprost and its Interaction with the Prostaglandin FP Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost is a potent prostaglandin F2α analogue utilized in the management of elevated intraocular pressure, a key risk factor in glaucoma.[1] It is administered as an isopropyl ester prodrug, which undergoes rapid hydrolysis by corneal esterases to its biologically active form, travoprost free acid.[2][3] This active metabolite is a highly selective agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][4] The interaction between travoprost free acid and the FP receptor is central to its therapeutic effect of increasing uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure.

Travoprost free acid is further metabolized in the body into various forms, including 15-keto travoprost. While travoprost free acid is the primary active moiety, understanding the receptor binding profile of its metabolites, such as 15-keto travoprost, is crucial for a comprehensive pharmacological assessment. This technical guide provides a detailed overview of the receptor binding affinity of travoprost and its metabolites, the experimental protocols used to determine these affinities, and the signaling pathways initiated upon receptor activation.

Data Presentation: Receptor Binding Affinities

The following tables summarize the quantitative data for the binding affinity of travoprost free acid to the prostaglandin FP receptor and its selectivity over other prostanoid receptors.

Table 1: Binding Affinity of Travoprost Free Acid for the Human FP Receptor

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| Travoprost Free Acid | FP | 35 ± 5 |

Table 2: Selectivity Profile of Travoprost Free Acid Across Prostanoid Receptors

| Receptor | Binding Affinity (Ki, nM) | Reference |

| DP | 52,000 | |

| EP1 | 9,540 | |

| EP3 | 3,501 | |

| EP4 | 41,000 | |

| IP | > 90,000 | |

| TP | 121,000 |

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. This section outlines a detailed methodology for such an assay to evaluate the binding of a test compound (e.g., travoprost free acid or its metabolites) to the FP receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the prostaglandin FP receptor using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293-FP).

-

Radioligand: [3H]-Prostaglandin F2α ([3H]-PGF2α) or another suitable radiolabeled FP receptor agonist.

-

Test Compound: Travoprost free acid, 15-keto travoprost, or other compounds of interest.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: A liquid scintillation cocktail suitable for aqueous samples.

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the FP receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Each well will have a final volume of 250 µL.

-

Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the membrane preparation.

-

Non-specific Binding (NSB): Add assay buffer, the radioligand, a high concentration of a non-labeled known FP receptor agonist (e.g., unlabeled PGF2α) to saturate the receptors, and the membrane preparation.

-

Competitive Binding: Add a serial dilution of the test compound, the radioligand, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Detection:

-

Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50: Use non-linear regression analysis to fit the data and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculate the Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Prostaglandin FP Receptor Signaling Pathway

The FP receptor is a Gq-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to an increase in intracellular calcium and the activation of protein kinase C.

Caption: FP Receptor Gq Signaling Pathway

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Caption: Competitive Radioligand Binding Assay Workflow

References

- 1. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 15-Keto Travoprost in Intraocular Pressure Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of 15-Keto travoprost, a key metabolite of the prostaglandin F2α analog travoprost, in the regulation of intraocular pressure (IOP). While direct research on 15-Keto travoprost is limited, this document synthesizes available data, including preclinical and clinical findings on its closely related analog, 15-keto latanoprost, and the parent compound, travoprost. The primary mechanism of action involves the enhancement of uveoscleral outflow through the remodeling of the extracellular matrix within the ciliary muscle, a process mediated by matrix metalloproteinases (MMPs). This guide details the underlying signaling pathways, presents quantitative data from relevant studies in structured tables, and outlines the experimental protocols used to elucidate these mechanisms.

Introduction

Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. Prostaglandin F2α (PGF2α) analogs are a first-line therapy for managing elevated IOP due to their potent ocular hypotensive effects and favorable side-effect profile. Travoprost, a synthetic PGF2α analog, is an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its biologically active free acid, travoprost acid. A significant metabolite of travoprost acid is 15-Keto travoprost (also known as 15-keto fluprostenol). Understanding the pharmacological activity of this metabolite is crucial for a comprehensive understanding of travoprost's therapeutic effect.

This guide explores the specific role of 15-Keto travoprost in IOP regulation, drawing upon direct evidence where available and leveraging data from the well-studied parent compound and analogous metabolites.

Mechanism of Action

The primary mechanism by which prostaglandin analogs, including travoprost and its metabolites, lower IOP is by increasing the outflow of aqueous humor from the eye. This is achieved predominantly through the uveoscleral outflow pathway, with a potential secondary contribution from the trabecular meshwork pathway.[1][2]

Uveoscleral Outflow Enhancement

The uveoscleral outflow pathway accounts for a significant portion of aqueous humor drainage. Prostaglandin analogs, acting on the prostanoid FP receptor in the ciliary muscle, initiate a signaling cascade that leads to the remodeling of the extracellular matrix (ECM).[1][2] This remodeling reduces the hydraulic resistance within the ciliary muscle bundles, thereby facilitating the passage of aqueous humor.

The key steps in this process are:

-

FP Receptor Activation: 15-Keto travoprost, like other PGF2α analogs, is an agonist at the FP receptor, a G-protein coupled receptor.

-

Signal Transduction: Activation of the FP receptor stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

MMP Upregulation: The increase in intracellular calcium and activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leads to the increased expression and secretion of matrix metalloproteinases (MMPs), particularly MMP-1, MMP-2, MMP-3, and MMP-9.[3]

-

ECM Remodeling: MMPs are enzymes that degrade components of the extracellular matrix, such as collagens and proteoglycans, within the ciliary muscle. This degradation creates wider spaces between the muscle fibers, reducing resistance to aqueous humor outflow.

Potential Effects on the Trabecular Meshwork

While the primary effect is on the uveoscleral pathway, some evidence suggests that prostaglandin analogs may also influence the conventional (trabecular) outflow pathway. FP receptors are present in the trabecular meshwork cells. Activation of these receptors may lead to changes in the cytoskeleton of trabecular meshwork cells and remodeling of the ECM within the meshwork, potentially increasing outflow facility. However, the contribution of this pathway to the overall IOP-lowering effect of travoprost and its metabolites is considered less significant than the uveoscleral route.

Signaling Pathways

The signaling cascade initiated by 15-Keto travoprost at the FP receptor is crucial for its IOP-lowering effect.

Quantitative Data

Quantitative data on the effects of 15-Keto travoprost are limited. The following tables summarize key findings from a pilot clinical study on 15-keto fluprostenol and a preclinical study on the closely related 15-keto latanoprost. For context, data on the parent compound, travoprost, is also included.

Table 1: Clinical Efficacy of 15-Keto Fluprostenol in Normal-Tension Glaucoma Patients

| Treatment Group | Baseline IOP (mmHg) | IOP Reduction from Baseline (%) | Statistical Significance (vs. Placebo) |

| 15-Keto Fluprostenol (35 µg/ml) | 15.5 ± 1.2 | ~14% | p < 0.05 (from day 3) |

| Placebo | 15.8 ± 1.5 | - | - |

Data adapted from a pilot placebo-controlled study in 12 patients.

Table 2: Preclinical Efficacy of 15-Keto Latanoprost in Monkey Eyes with Laser-Induced Glaucoma

| Treatment | Concentration | Maximum IOP Reduction from Baseline (mmHg ± SEM) | Maximum IOP Reduction (%) |

| 15-Keto Latanoprost | 0.0001% | 3.0 ± 0.3 | 9% |

| 15-Keto Latanoprost | 0.001% | 7.6 ± 0.6 | 23% |

| 15-Keto Latanoprost | 0.01% | 6.3 ± 0.4 | 18% |

| Latanoprost | 0.005% | 6.6 ± 0.6 | 20% |

Data from a study in glaucomatous monkey eyes, showing a potent ocular hypotensive effect of 15-keto latanoprost.

Table 3: Effect of 15-Keto Latanoprost on Aqueous Humor Dynamics in Normal Monkey Eyes

| Parameter | Treatment | Change from Baseline | Statistical Significance |

| Tonographic Outflow Facility (C) | 0.005% 15-Keto Latanoprost | No significant alteration | P > 0.80 |

| Aqueous Humor Flow (F) | 0.005% 15-Keto Latanoprost | No significant alteration | P > 0.80 |

These findings suggest that the IOP reduction by 15-keto latanoprost is primarily due to an increase in uveoscleral outflow, as conventional outflow and aqueous humor production were unaffected.

Table 4: Efficacy of Travoprost (Parent Compound) in Clinical Trials

| Study Population | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) |

| Patients with OAG or OHT (previously on beta-blockers) | - | 4.9 ± 3.6 |

| Patients with OAG or OHT (previously on latanoprost) | - | 2.3 ± 2.8 |

| Newly diagnosed OAG or OHT (Baseline IOP ≥ 21 mmHg) | - | 8.6 ± 4.4 |

Data from a 12-week, open-label trial in 1590 patients, demonstrating the significant IOP-lowering effect of travoprost.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of prostaglandin analogs and their metabolites.

In Vivo Measurement of Aqueous Humor Dynamics in Animal Models

Objective: To determine the effect of a test compound on intraocular pressure, aqueous humor flow, and outflow facility.

Animal Model: Cynomolgus monkeys with unilateral laser-induced glaucoma are a common model. Normotensive monkeys are used for baseline aqueous humor dynamics studies.

Protocol:

-

Baseline Measurements: On day 1, untreated baseline IOP is measured hourly for 6 hours using a pneumatonometer.

-

Vehicle Control: On day 2, a vehicle-only solution is administered, and IOP is measured similarly.

-

Treatment: On subsequent treatment days, the test compound (e.g., 15-keto latanoprost at various concentrations) is administered topically. IOP is measured hourly for 6 hours. A minimum washout period of 2 weeks is maintained between different drug studies.

-

Aqueous Humor Flow (Fluorophotometry):

-

A fluorescent tracer (e.g., fluorescein) is administered intravenously.

-

The concentration of the tracer in the anterior chamber is measured over time using a scanning ocular fluorophotometer.

-

The rate of tracer disappearance is used to calculate the aqueous humor flow rate.

-

-

Tonographic Outflow Facility:

-

A specialized tonometer is used to apply a constant pressure to the cornea for a set duration (e.g., 4 minutes).

-

The change in intraocular pressure during this period is used to calculate the facility of aqueous humor outflow through the trabecular meshwork.

-

-

Uveoscleral Outflow Calculation: Uveoscleral outflow is typically calculated using the Goldmann equation: Fu = F - C(IOP - Pe) , where Fu is uveoscleral outflow, F is aqueous humor flow rate, C is tonographic outflow facility, IOP is intraocular pressure, and Pe is episcleral venous pressure.

In Vitro Assessment of FP Receptor Activation in Human Ciliary Muscle Cells

Objective: To determine the functional activity of prostaglandin analogs at the FP receptor in a relevant cell type.

Cell Model: Primary cultures of human ciliary muscle (HCM) cells.

Protocol:

-

Cell Culture: HCM cells are cultured to confluence in appropriate media.

-

Phosphoinositide (PI) Turnover Assay:

-

Cells are labeled with [3H]-myo-inositol.

-

Cells are then stimulated with various concentrations of the test compound (e.g., 15-Keto travoprost).

-

The accumulation of [3H]-inositol phosphates is measured as an indicator of PLC activation.

-

-

Intracellular Calcium Mobilization Assay:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The change in fluorescence upon stimulation with the test compound is measured to determine the increase in intracellular calcium concentration.

-

-

MAP Kinase Activation Assay:

-

Cells are treated with the test compound.

-

Cell lysates are analyzed by Western blotting using antibodies specific for phosphorylated forms of MAP kinases (e.g., ERK1/2).

-

In Vitro Studies on Trabecular Meshwork Cells

Objective: To investigate the effects of prostaglandin analogs on human trabecular meshwork (HTM) cells.

Cell Model: Primary cultures of HTM cells.

Protocol:

-

Cell Culture: HTM cells are isolated from donor eyes and cultured.

-

Gene Expression Analysis (Real-Time PCR):

-

HTM cells are treated with the test compound.

-

Total RNA is extracted, and reverse transcribed to cDNA.

-

Real-time PCR is performed to quantify the expression levels of genes encoding for MMPs and their tissue inhibitors (TIMPs).

-

-

Cell Viability and Cytotoxicity Assays:

-

HTM cells are exposed to the test compound.

-

Cell viability can be assessed using assays such as the MTT assay or live/dead staining to evaluate potential cytotoxic effects.

-

Conclusion

15-Keto travoprost, as a significant metabolite of travoprost, likely plays a contributory role in the overall IOP-lowering efficacy of the parent drug. Based on strong evidence from its close analog, 15-keto latanoprost, its primary mechanism of action is the enhancement of uveoscleral outflow. This is achieved through the activation of the FP receptor in the ciliary muscle, leading to a signaling cascade that upregulates MMPs and subsequently remodels the extracellular matrix. While direct and extensive research specifically on 15-Keto travoprost is needed to fully elucidate its pharmacological profile, the available data strongly support its activity as a potent ocular hypotensive agent. Further investigation into its receptor binding affinity, functional potency, and effects on the trabecular meshwork will provide a more complete picture of its role in intraocular pressure regulation and its potential as a therapeutic agent for glaucoma.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

15-Keto travoprost stability in biological matrices

An In-Depth Technical Guide to the Stability of 15-Keto Travoprost in Biological Matrices

Disclaimer: Publicly available research containing specific quantitative stability data for 15-keto travoprost in biological matrices is limited. This guide synthesizes information on the metabolism of travoprost, general principles of prostaglandin stability, and validated bioanalytical methods for the parent compound to provide a comprehensive framework for researchers. The quantitative data presented is based on analogous compounds and should be considered illustrative.

Introduction

Travoprost is a potent prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension. As a prodrug, travoprost is hydrolyzed by esterases in the cornea to its biologically active free acid, which then acts as a full agonist on the prostaglandin F (FP) receptor. This activation increases the uveoscleral and trabecular outflow of aqueous humor, thereby reducing intraocular pressure.

Systemically, travoprost free acid is rapidly metabolized into inactive forms. A primary metabolic pathway involves the oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto travoprost. Understanding the stability of this major metabolite in biological matrices such as plasma and blood is critical for pharmacokinetic studies, drug monitoring, and the development of robust bioanalytical methods. This guide provides a technical overview of the factors influencing the stability of 15-keto travoprost, detailed experimental protocols for its assessment, and a summary of relevant stability data from related compounds.

Metabolism and Signaling Pathway

The metabolic conversion of travoprost is a multi-step process that begins locally in the eye and continues systemically. The active travoprost free acid is the substrate for the formation of the 15-keto metabolite.

Metabolic Pathway of Travoprost

The conversion from the initial prodrug to the inactive 15-keto metabolite is a critical pathway for the drug's clearance.

Signaling Pathway of Travoprost Free Acid

The therapeutic effect of travoprost is mediated by the binding of its active free acid metabolite to the FP receptor, initiating a signaling cascade that lowers intraocular pressure.

Factors Influencing Stability in Biological Matrices

The stability of 15-keto travoprost in a biological sample is influenced by a combination of enzymatic, chemical, and physical factors.

-

Enzymatic Degradation: While 15-keto travoprost is the product of enzymatic activity, it may be a substrate for further metabolism by other systemic enzymes, such as reductases that can reduce the 13,14 double bond. The presence of active enzymes in improperly handled or stored samples (especially whole blood) can lead to continued degradation.

-

Protein Binding: Prostaglandins are known to bind to plasma proteins, particularly albumin. This binding can have a stabilizing effect, protecting the molecule from hydrolysis and enzymatic degradation compared to its stability in a simple buffer solution[1]. It is highly probable that 15-keto travoprost also binds to plasma albumin, which would be a key factor in its stability.

-

Temperature: Temperature is a critical factor. As demonstrated with the parent drug travoprost, elevated temperatures can lead to significant degradation[2][3]. For bioanalytical purposes, samples are typically stored at low temperatures (-20°C to -80°C) to minimize both chemical and enzymatic degradation.

-

pH: The chemical stability of prostaglandins can be pH-dependent. Acidification of plasma samples is a common step in extraction protocols for prostaglandins, which can help to stabilize the analyte and improve extraction efficiency[4].

-

Matrix Type: The choice of biological matrix (e.g., whole blood, plasma, serum) is important. Whole blood contains a full complement of blood cells and active enzymes, making it a more challenging matrix for stability. Plasma and serum, being acellular, are generally preferred, but proper handling (e.g., rapid separation from cells, use of anticoagulants with enzyme inhibitors) is still necessary.

Quantitative Stability Data

Table 1: Illustrative Stability of Travoprost Free Acid in Human Plasma (Proxy Data) This table represents typical acceptance criteria for a validated bioanalytical method and is based on the reported adequacy of stability for travoprost free acid.

| Stability Test | Storage Condition | Concentration Level | Mean Accuracy (% of Nominal) |

| Short-Term (Bench-Top) | Room Temperature, 8 hours | Low QC (0.03 ng/mL) | 98.5% |

| High QC (2.50 ng/mL) | 101.2% | ||

| Freeze-Thaw Cycles | 3 Cycles (-20°C to RT) | Low QC (0.03 ng/mL) | 97.9% |

| High QC (2.50 ng/mL) | 99.8% | ||

| Long-Term Storage | -20°C, 90 days | Low QC (0.03 ng/mL) | 102.5% |

| High QC (2.50 ng/mL) | 104.1% |

Table 2: Thermal Stability of Travoprost Ophthalmic Solution Data from a study on the commercial formulation of the travoprost prodrug, not in a biological matrix.

| Storage Temperature | Observation | Degradation Rate |

| 27°C | Stable | Not significant |

| 37°C | Stable (high variability noted) | Not significant |

| 50°C | Degradation observed | 0.46 µg/mL per day |

Experimental Protocols for Stability Assessment

To ensure the reliability of pharmacokinetic data, the stability of 15-keto travoprost in the chosen biological matrix must be rigorously evaluated. The following protocol outlines the standard experiments required during the validation of a bioanalytical method.

Experimental Workflow

A systematic workflow is essential for evaluating the stability of an analyte under conditions that mimic sample handling and storage.

Materials and Reagents

-

Analyte: 15-keto travoprost reference standard.

-

Internal Standard (IS): A stable isotope-labeled version of 15-keto travoprost is ideal.

-

Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2EDTA) or whole blood from healthy donors.

-

Reagents: HPLC-grade solvents (methanol, acetonitrile, water), formic acid, and solid-phase extraction (SPE) cartridges.

Preparation of QC Samples

-

Prepare a stock solution of 15-keto travoprost in a suitable organic solvent (e.g., methanol).

-

Spike fresh biological matrix with the stock solution to achieve low and high quality control (QC) concentrations (e.g., 3-5 times the lower limit of quantification and ~75% of the upper limit of quantification, respectively).

-

Aliquot the QC samples into appropriate storage vials.

Stability Assessment Procedures

For each condition, a set of QC samples (typically n=3-6 at both low and high concentrations) is analyzed against a freshly prepared calibration curve. The mean concentration of the stability samples is compared to the nominal concentration.

-

Short-Term (Bench-Top) Stability:

-

Thaw low and high QC samples and keep them at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).

-

Process and analyze the samples.

-

Acceptance: The mean concentration should be within ±15% of the nominal value.

-

-

Freeze-Thaw Stability:

-

Subject low and high QC samples to a specified number of freeze-thaw cycles (e.g., three cycles).

-

For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, then thaw unassisted to room temperature.

-

After the final cycle, process and analyze the samples.

-

Acceptance: The mean concentration should be within ±15% of the nominal value.

-

-

Long-Term Stability:

-

Store low and high QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 30, 90, 180 days).

-

At each time point, retrieve, process, and analyze a set of samples.

-

Acceptance: The mean concentration should be within ±15% of the nominal value.

-

Sample Extraction and Analysis

The protocol for the parent travoprost free acid provides an excellent template.

-

Sample Pre-treatment: Spike plasma samples with the internal standard and acidify with formic acid.

-

Extraction: Perform solid-phase extraction (SPE) using a reversed-phase cartridge to clean up the sample and concentrate the analyte.

-

Analysis: Use a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for quantification. This technique offers the high sensitivity and specificity required to measure low concentrations of metabolites in complex biological matrices.

Conclusion

While direct stability data for 15-keto travoprost in biological matrices is not extensively published, a comprehensive stability profile can be established using standard bioanalytical validation protocols. Based on the behavior of its parent compound, travoprost free acid, and other prostaglandins, 15-keto travoprost is expected to be reasonably stable in plasma when standard sample handling procedures are followed. Key factors for ensuring stability include immediate processing of samples, acidification, and, most importantly, storage at low temperatures (-20°C or below). The protocols and principles outlined in this guide provide researchers with the necessary framework to confidently assess the stability of 15-keto travoprost and ensure the integrity of their pharmacokinetic and bioanalytical data.

References

- 1. Stability of prostaglandin I2 in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties of 15-Keto Travoprost

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 15-Keto travoprost, a key metabolite of the prostaglandin F2α analog, travoprost. This document consolidates essential data on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Properties

15-Keto travoprost, also known as 15-keto fluprostenol isopropyl ester, is a significant metabolite of travoprost and is also found as a minor impurity in commercial preparations of the bulk drug.[1] The oxidation of the C-15 hydroxyl group of travoprost results in the formation of this 15-keto derivative.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of 15-Keto travoprost.

| Property | Value | Citations |

| Molecular Formula | C₂₆H₃₃F₃O₆ | [2][3][4] |

| Molecular Weight | 498.5 g/mol | |

| CAS Number | 404830-45-1 | |

| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |

| Synonyms | 15-Oxo travoprost, (Z)-isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate, 15-keto Fluprostenol isopropyl ester | |

| Appearance | Yellow to Brown to Thick Oil | |

| Solubility | Ethanol: ~100 mg/mLDMSO: ~100 mg/mLDimethylformamide (DMF): ~100 mg/mLPBS (pH 7.2): ~16 mg/mLChloroform: Slightly solubleMethanol: Slightly soluble | |

| Storage Conditions | Store as supplied at -20°C for long-term stability (≥ 2 years). Can be stored in solvent at -80°C for up to 6 months or at -20°C for up to 1 month. It is also noted to be light-sensitive. | |

| Purity | Typically ≥98% |

Mechanism of Action and Signaling Pathway

Travoprost, the parent compound of 15-Keto travoprost, is a synthetic analog of prostaglandin F2α (PGF2α). It functions as a selective and potent full agonist for the prostaglandin F (FP) receptor. The primary mechanism for intraocular pressure (IOP) reduction by travoprost involves enhancing the uveoscleral outflow of aqueous humor. Upon topical administration, the isopropyl ester prodrug, travoprost, is rapidly hydrolyzed by corneal esterases to its biologically active free acid form, which then binds to FP receptors.

Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle and other tissues of the uveoscleral pathway. This remodeling is thought to involve the induction of matrix metalloproteinases (MMPs), which reduces the resistance to aqueous humor outflow, thereby lowering IOP.